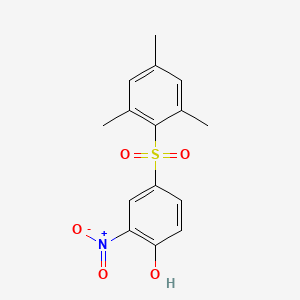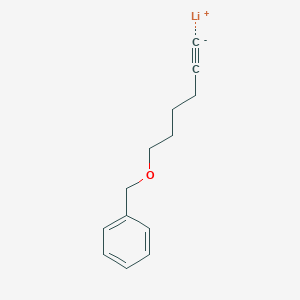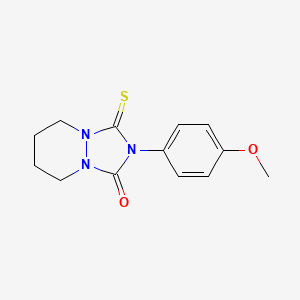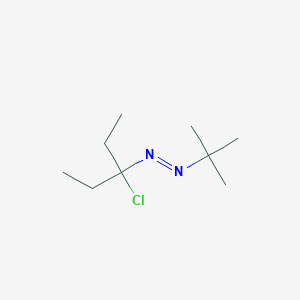
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is an organic compound that features a nitro group, a sulfonyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4,6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol .
Applications De Recherche Scientifique
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
4-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
2,4,6-Trimethylphenol: Similar structure but lacks the nitro and sulfonyl groups
Uniqueness
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is unique due to the presence of all three functional groups (nitro, sulfonyl, and phenol) in a single molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
58880-48-1 |
|---|---|
Formule moléculaire |
C15H15NO5S |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-nitro-4-(2,4,6-trimethylphenyl)sulfonylphenol |
InChI |
InChI=1S/C15H15NO5S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-14(17)13(8-12)16(18)19/h4-8,17H,1-3H3 |
Clé InChI |
OPODRJMNCYIYGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)


![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)



![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
